1-cyclopropyl-5-ethynyl-1H-pyrazole
Description
1-Cyclopropyl-5-ethynyl-1H-pyrazole is a pyrazole derivative featuring a cyclopropyl group at the 1-position and an ethynyl group at the 5-position. This compound is of interest in medicinal chemistry as a precursor for synthesizing biologically active molecules, leveraging its unique electronic and steric properties.
Properties
CAS No. |
2624141-79-1 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
| Step | Conditions | Purpose |
|---|---|---|
| i) Deprotonation | iPrMgCl·LiCl (2.5 eq), THF, −40°C | Selective N-H activation |
| ii) Carbonylation | CO₂ (1 atm), 25°C, 12h | Carboxylate intermediate formation |
| iii) Chlorination | SOCl₂, DMF catalyst, 60°C | Acyl chloride generation |
| iv) Alkyne Coupling | Ethynylzinc bromide, Pd(PPh₃)₄ | Ethynyl group introduction |
Advantages :
-
Excellent regiocontrol (97:3 selectivity)
-
Ambient pressure carbonylation eliminates specialized equipment
Mechanistic Insight :
The magnesium base selectively deprotonates the pyrazole N-H bond, forming a stabilized magnesate complex. Subsequent CO₂ insertion occurs preferentially at the C5 position due to reduced steric hindrance compared to C3.
Transition Metal-Catalyzed Cross-Coupling
Recent advances employ palladium-mediated strategies to install the ethynyl group post-cyclization:
Protocol Optimization
-
Pyrazole Core Assembly :
-
Suzuki-Miyaura coupling of 1-cyclopropyl-4-bromo-1H-pyrazole with ethynyltrimethylsilane
-
Catalyst: Pd(OAc)₂/XPhos (2 mol%)
-
Base: Cs₂CO₃, DMF/H₂O (4:1), 80°C
-
-
Desilylation :
-
K₂CO₃/MeOH, rt, 2h (quantitative yield)
-
Performance Metrics :
-
Turnover number (TON): 4,300
-
Catalyst loading: 0.05 mol% achievable with microwave assistance
-
Functional group tolerance:
-
Compatible with esters (−CO₂R), nitriles (−CN), protected amines (−NBoc)
-
Side Reactions :
-
Homocoupling of ethynyltrimethylsilane (≤8%)
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Cyclopropane ring-opening under prolonged heating (>24h)
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
The magnesium-mediated route demonstrates superior practicality for manufacturing:
-
Cost Analysis :
-
Process Safety :
Chemical Reactions Analysis
1-Cyclopropyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atoms in the pyrazole ring.
Common reagents used in these reactions include hydrazines, alkynes, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-Cyclopropyl-5-ethynyl-1H-pyrazole serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create novel materials with specific properties.
Biology
This compound has been investigated for its potential as a bioactive molecule. It interacts with various molecular targets, including enzymes and receptors, modulating their activity. Notably, it has shown promise in:
- Inhibition of Enzymes : Such as lactate dehydrogenase (LDH), which is crucial in cancer metabolism.
- Anti-inflammatory Effects : By inhibiting inflammatory cytokines.
Comparative Analysis with Other Pyrazole Derivatives
A comparative analysis highlights the unique features of 1-cyclopropyl-5-ethynyl-1H-pyrazole relative to other pyrazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclopropyl-5-methyl-1H-pyrazole | Methyl group instead of ethynyl | Affects reactivity and biological activity |
| 1-Cyclopropyl-5-phenyl-1H-pyrazole | Phenyl group introduces additional aromaticity | Influences properties and applications |
| 3,5-Dimethyl-1H-pyrazole | Two methyl groups at different positions | Alters steric hindrance and reactivity |
Case Study 1: Inhibition of Lactate Dehydrogenase (LDH)
Research demonstrated that structurally similar pyrazole compounds significantly inhibited LDH in human pancreatic cancer cell lines (MiaPaCa-2) and Ewing’s sarcoma cell lines (A673). This inhibition resulted in reduced lactate production and inhibited cell growth, indicating potential therapeutic applications for compounds like 1-cyclopropyl-5-ethynyl-1H-pyrazole in cancer treatment.
Case Study 2: Anti-inflammatory Applications
Another study explored the anti-inflammatory properties of pyrazole derivatives, revealing their ability to inhibit inflammatory cytokines in vitro. These findings suggest that compounds like 1-cyclopropyl-5-ethynyl-1H-pyrazole could be developed into therapeutic agents for treating inflammatory diseases.
Industrial Applications
In the industrial sector, 1-cyclopropyl-5-ethynyl-1H-pyrazole is utilized in:
- Development of New Materials : Its unique structural features allow for the creation of specialty chemicals.
Mechanism of Action
The mechanism by which 1-cyclopropyl-5-ethynyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring play a crucial role in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- 1-Cyclopropyl-5-ethynyl-1H-pyrazole : The pyrazole core is substituted with a cyclopropyl group (electron-rich, strained ring) and an ethynyl group (linear, sp-hybridized carbon chain) .
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate (): Contains a nitro (-NO₂) group (electron-withdrawing), propyl chain (lipophilic), and ethyl ester (-COOEt), contributing to steric bulk and moderate lipophilicity .
- Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate (): Combines aryl (aromatic), hydroxy (-OH), and ester groups, enabling diverse interactions in biological systems .
Physicochemical Properties
Q & A
Q. Q1. What are the recommended synthesis routes for 1-cyclopropyl-5-ethynyl-1H-pyrazole, and how can structural purity be verified?
Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition and alkyne functionalization. A common approach is reacting cyclopropyl hydrazines with ethynyl ketones under acidic conditions . Structural verification requires elemental microanalysis (to confirm C, H, N ratios), FTIR (to identify ethynyl C≡C stretching at ~2100 cm⁻¹), and ¹H/¹³C NMR (to resolve cyclopropyl protons at δ 0.5–2.0 ppm and ethynyl protons at δ 2.5–3.5 ppm) .
Q. Q2. How does the cyclopropyl group influence the compound's electronic properties compared to other alkyl substituents?
Methodological Answer: The cyclopropyl group introduces ring strain and conjugative effects , altering electron density on the pyrazole ring. Use Hammett substituent constants (σ values) to quantify electronic effects. Compare with methyl or ethyl analogs via cyclic voltammetry (to measure redox potentials) or DFT calculations (e.g., HOMO-LUMO gaps) .
Q. Q3. What spectroscopic techniques are critical for distinguishing 1-cyclopropyl-5-ethynyl-1H-pyrazole from similar derivatives?
Methodological Answer: Key techniques include:
- ¹H NMR : Cyclopropyl protons exhibit distinct splitting patterns (ABX systems) due to J-coupling.
- ¹³C NMR : Ethynyl carbons appear at δ 70–85 ppm (sp-hybridized carbons).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. Q4. How can regioselectivity challenges in ethynyl group introduction be addressed during synthesis?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., –OMe) to position ethynyl substituents.
- Pd-catalyzed cross-coupling : Optimize ligands (e.g., XPhos) and bases (K₃PO₄) for Suzuki-Miyaura reactions . Validate outcomes via HPLC-MS to detect byproducts (e.g., 1-cyclopropyl-3-ethynyl isomers) .
Q. Q5. What computational methods predict the bioactivity of 1-cyclopropyl-5-ethynyl-1H-pyrazole against enzyme targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or kinases). Focus on binding affinity (ΔG values) and hydrogen-bonding networks.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes . Cross-validate with in vitro enzyme assays (IC₅₀ measurements) .
Q. Q6. How do structural modifications (e.g., replacing ethynyl with cyano groups) affect metabolic stability?
Methodological Answer:
- In vitro microsomal assays : Compare half-life (t₁/₂) in human liver microsomes. Ethynyl groups may undergo CYP450-mediated oxidation, while cyano groups resist metabolism.
- LC-MS/MS metabolite profiling : Identify oxidation products (e.g., epoxides or ketones) .
Data Contradiction Resolution
Q. Q7. Conflicting reports exist on the compound's solubility in polar solvents. How can this be resolved experimentally?
Methodological Answer:
- Phase solubility studies : Measure equilibrium solubility in DMSO, EtOH, and water at 25°C using UV-Vis spectroscopy (λmax ~260 nm).
- Hansen solubility parameters : Calculate δD, δP, δH to correlate with solvent polarity . Discrepancies may arise from crystallinity differences—use PXRD to check polymorphic forms .
Q. Q8. How to reconcile divergent bioactivity data in anti-inflammatory vs. antimicrobial studies?
Methodological Answer:
- Dose-response curves : Re-evaluate IC₅₀/EC₅₀ values across cell lines (e.g., RAW 264.7 macrophages vs. S. aureus).
- ROS assays : Determine if bioactivity correlates with oxidative stress induction, which may vary by cell type .
Analytical Workflows
Q. Q9. What protocols ensure reproducibility in quantifying 1-cyclopropyl-5-ethynyl-1H-pyrazole in biological matrices?
Methodological Answer:
- Sample preparation : Use SPE cartridges (C18) for plasma extraction.
- UPLC-MS/MS : Optimize MRM transitions (e.g., m/z 175 → 132 for quantification). Validate with spike-recovery tests (85–115% acceptable) .
Q. Q10. How to analyze degradation products under accelerated stability conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B).
- Degradant identification : Use LC-QTOF-MS with MSE data acquisition for non-targeted analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
